5-Bromo-4-ethylpyridine-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-ethylpyridine-3-carboxaldehyde is a chemical compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, an ethyl group at the 4-position, and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-ethylpyridine-3-carboxaldehyde typically involves the bromination of 4-ethylpyridine followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The bromination reaction is carried out under reflux conditions to ensure complete substitution at the 5-position. The resulting 5-bromo-4-ethylpyridine is then subjected to formylation using a Vilsmeier-Haack reagent, which is prepared from phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-ethylpyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: NaN3 in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Oxidation: 5-Bromo-4-ethylpyridine-3-carboxylic acid.
Reduction: 5-Bromo-4-ethylpyridine-3-methanol.
Substitution: 5-Azido-4-ethylpyridine-3-carboxaldehyde, 5-Thio-4-ethylpyridine-3-carboxaldehyde.
Scientific Research Applications
5-Bromo-4-ethylpyridine-3-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-4-ethylpyridine-3-carboxaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
4-Ethylpyridine-3-carboxaldehyde: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-3-pyridinecarboxaldehyde: Lacks the ethyl group, affecting its steric and electronic properties.
5-Bromo-4-methylpyridine-3-carboxaldehyde: Contains a methyl group instead of an ethyl group, leading to variations in its chemical behavior.
Uniqueness: 5-Bromo-4-ethylpyridine-3-carboxaldehyde is unique due to the combined presence of the bromine atom, ethyl group, and aldehyde functionality. This combination imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
5-bromo-4-ethylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-7-6(5-11)3-10-4-8(7)9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSRCTGLJAUGSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.